N-Boc-D-serine methyl ester

Peptide Synthesis Chiral Chromatography Stereochemistry

N-Boc-D-serine methyl ester (CAS 95715-85-8), also known as Boc-D-Ser-OMe, is a protected amino acid derivative with the molecular formula C₉H₁₇NO₅ and a molecular weight of 219.24 g/mol. It is a chiral building block characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid of D-serine, which confers specific properties for use in solution-phase peptide synthesis.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 95715-85-8
Cat. No. B558445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-D-serine methyl ester
CAS95715-85-8
Synonyms95715-85-8; BOC-D-Serinemethylester; BOC-D-SER-OME; N-BOC-D-Serinemethylester; (R)-Methyl2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate; methyln-(tert-butoxycarbonyl)-d-serinate; N-(tert-Butoxycarbonyl)-D-serinemethylester; D-Serine,N-[(1,1-dimethylethoxy)carbonyl]-,methylester; methyl(2R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate; NSC659314; zlchem1160; PubChem10470; AC1Q5XMJ; AC1L8D9D; KSC491O0H; 446068_ALDRICH; SCHEMBL3617926; CTK3J1703; ZLD0629; MolPort-004-785-594; SANNKFASHWONFD-ZCFIWIBFSA-N; ACT00016; ZINC1637062; ANW-43778; AR-1J5929
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C(=O)OC
InChIInChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m1/s1
InChIKeySANNKFASHWONFD-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-D-serine Methyl Ester (CAS 95715-85-8) for Peptide Synthesis: Technical Specifications and Applications


N-Boc-D-serine methyl ester (CAS 95715-85-8), also known as Boc-D-Ser-OMe, is a protected amino acid derivative with the molecular formula C₉H₁₇NO₅ and a molecular weight of 219.24 g/mol . It is a chiral building block characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid of D-serine, which confers specific properties for use in solution-phase peptide synthesis [1]. The compound is a colorless to light yellow liquid with a boiling point of 215 °C and a density of 1.08 g/mL at 25 °C . Its primary utility lies in the stereoselective incorporation of the D-serine residue into peptides, a process crucial for studying structure-activity relationships and developing metabolically stable peptide therapeutics .

N-Boc-D-serine Methyl Ester (CAS 95715-85-8): The Critical Role of Stereochemistry and Protecting Groups in Peptide Synthesis


The interchangeability of amino acid derivatives in peptide synthesis is severely restricted by the strict requirements of stereochemistry and orthogonal protection. N-Boc-D-serine methyl ester incorporates the D-enantiomer of serine, which confers distinct biological properties compared to its L-counterpart. The substitution of a D-amino acid for an L-amino acid within a peptide sequence can drastically alter its conformation, receptor binding affinity, and metabolic stability, potentially rendering the final product inactive . The specific combination of a Boc protecting group and a methyl ester is also non-negotiable; the Boc group is acid-labile, while the methyl ester is base-labile, offering a strategic orthogonal protection scheme essential for sequential peptide chain elongation . Generic substitution with a compound bearing a different protecting group, such as Fmoc (base-labile), or a different ester, such as a benzyl ester (hydrogenolyzable), would necessitate a complete redesign of the synthetic route and could compromise the integrity of the final peptide . The following quantitative evidence details why this specific derivative is a distinct and irreplaceable entity for targeted scientific applications.

Quantitative Differentiation of N-Boc-D-serine Methyl Ester (CAS 95715-85-8) from Analogous Amino Acid Derivatives


Stereochemical Purity and Chiroptical Properties of N-Boc-D-serine Methyl Ester vs. L-Enantiomer

The specific optical rotation is a direct, quantitative measure of enantiomeric purity and is critical for ensuring the correct stereochemistry is incorporated into a peptide. N-Boc-D-serine methyl ester exhibits a specific optical rotation of [α]25/D +18.8° (c=5, methanol) . This value is approximately equal in magnitude but opposite in sign to its L-enantiomer, N-Boc-L-serine methyl ester (CAS 2766-43-0), which has a reported specific rotation of [α]20/D -18° (c=5, methanol) . This near-perfect mirror image relationship confirms the high stereochemical purity of both compounds and provides a precise, verifiable method to distinguish between the D- and L- forms, ensuring that only the correct enantiomer is utilized in stereospecific syntheses.

Peptide Synthesis Chiral Chromatography Stereochemistry

Solubility and Physical State: N-Boc-D-serine Methyl Ester vs. Free Acid Derivative

The methyl ester derivative is a liquid at room temperature, whereas its corresponding free acid, Boc-D-serine (CAS 6368-20-3), is a solid [1]. This difference in physical state significantly impacts handling, solubility, and reaction kinetics. N-Boc-D-serine methyl ester is soluble in common organic solvents like chloroform, methanol, and DMF , which are standard for peptide coupling reactions. In contrast, Boc-D-serine has limited solubility in non-polar organic solvents, often requiring more polar or aqueous conditions for dissolution . The liquid state of the methyl ester also allows for more accurate volumetric dispensing in automated peptide synthesizers.

Peptide Synthesis Organic Synthesis Reagent Solubility

Compatibility with Orthogonal Protection Strategies: Boc vs. Fmoc Protection

The choice of amine protecting group is a cornerstone of peptide synthesis strategy. N-Boc-D-serine methyl ester utilizes the Boc (tert-butoxycarbonyl) group, which is stable to catalytic hydrogenation and bases like piperidine, but is rapidly cleaved under acidic conditions (e.g., trifluoroacetic acid) . This is in direct contrast to the Fmoc (9-fluorenylmethoxycarbonyl) group, used in Fmoc-D-serine methyl ester analogs, which is cleaved by mild bases like piperidine but is stable to acids [1]. This orthogonal stability is not interchangeable; a Boc-protected amino acid cannot be used in an Fmoc-based SPPS protocol without significant side reactions. N-Boc-D-serine methyl ester is explicitly specified for solution-phase peptide synthesis, where Boc chemistry is often preferred for its ease of deprotection and compatibility with certain coupling reagents .

SPPS Solution-Phase Peptide Synthesis Orthogonal Protection

Commercial Availability and Purity Standards: N-Boc-D-serine Methyl Ester

The purity of a building block is a direct predictor of synthetic yield and the ease of purification. N-Boc-D-serine methyl ester is routinely offered with a purity of ≥98.0% as determined by HPLC and total nitrogen analysis [1]. This high level of purity is consistently reported across multiple vendors and is essential for minimizing side reactions and maximizing the yield of the desired peptide. For comparison, some analogs like N-Boc-D-serine benzyl ester (CAS 141527-78-8) are commonly listed at 95% purity . While a 3% difference in purity may seem small, it can translate to a significant increase in the formation of deletion peptides or other difficult-to-remove impurities, especially in longer peptide sequences, directly impacting the time and cost required for purification .

Quality Control Procurement Analytical Chemistry

Targeted Research and Development Applications for N-Boc-D-serine Methyl Ester (CAS 95715-85-8)


Solution-Phase Synthesis of D-Amino Acid-Containing Peptides

N-Boc-D-serine methyl ester is the preferred reagent for synthesizing peptides that require a D-serine residue. The D-configuration is crucial for imparting metabolic stability and unique conformational properties to the final peptide. The Boc/methyl ester protection scheme is specifically designed for solution-phase chemistry, allowing for the sequential and controlled elongation of the peptide chain. This is particularly important for synthesizing medium-sized peptides (e.g., 5-20 amino acids) where solid-phase methods may be less efficient or where specific solution-phase coupling conditions are required . The high purity (≥98%) ensures that the coupling steps proceed with high fidelity, minimizing the formation of unwanted byproducts that are difficult to separate in solution .

Synthesis of Chiral Pharmaceutical Intermediates and Building Blocks

This compound serves as a key intermediate in the multi-step synthesis of complex chiral molecules, particularly those in pharmaceutical development. Its well-defined stereocenter and orthogonal protecting groups allow it to be incorporated into larger, more complex structures where stereochemistry is a critical determinant of biological activity. The ability to selectively deprotect the amine under acidic conditions (without affecting the methyl ester) or to saponify the ester under basic conditions (without affecting the Boc group) provides the necessary chemical orthogonality for constructing intricate molecular architectures .

Development of Metabolically Stable Peptide Therapeutics

The incorporation of a D-amino acid, such as D-serine, is a well-established strategy to increase the resistance of peptide-based drugs to proteolytic degradation by endogenous enzymes. N-Boc-D-serine methyl ester provides a direct route to installing this modification. The D-enantiomer is not recognized by most proteases, which are typically stereospecific for L-amino acids, thereby extending the in vivo half-life and bioavailability of the therapeutic peptide . This application is critical in the early-stage research and development of novel peptide drug candidates.

Creation of Specialized Peptide Libraries for Biological Screening

Researchers focused on discovering new bioactive peptides can utilize N-Boc-D-serine methyl ester to construct unique, chirally diverse peptide libraries. The inclusion of D-amino acids expands the conformational space of the library, increasing the probability of identifying a 'hit' with novel binding properties or improved pharmacological characteristics. The compound's high purity and reliable reactivity are essential for the automated or semi-automated parallel synthesis required to generate such libraries efficiently and reproducibly .

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